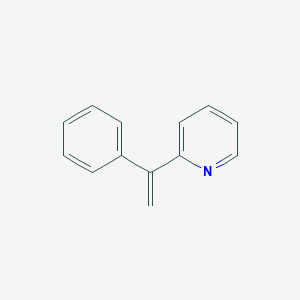
2-(1-Phenylethenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Phenylethenyl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C13H11N and its molecular weight is 181.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Research indicates that pyridine derivatives, including 2-(1-phenylethenyl)pyridine, exhibit significant anticancer properties. For instance, the interaction of pyridine-based compounds with various biological targets has shown promise in inhibiting tumor growth. A study highlighted the cytotoxic effects of certain pyridine derivatives on cancer cell lines, suggesting their potential as therapeutic agents against malignancies .
Neuropharmacology
The compound has been investigated for its role as a selective antagonist for metabotropic glutamate receptor subtype 5 (mGlu5), which is implicated in various neurological disorders. The derivative 2-methyl-6-(phenylethynyl)pyridine (MPEP) is a well-documented example that showcases the potential of phenylethenyl-pyridine compounds in modulating neurotransmission and offering therapeutic benefits in conditions like anxiety and depression .
Anti-inflammatory Properties
Pyridine derivatives have also been explored for their anti-inflammatory effects. Compounds similar to this compound demonstrated the ability to inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory medications .
Material Science
Fluorescent Probes
The unique photophysical properties of pyridine derivatives have led to their use as fluorescent probes in various applications, including bioimaging and sensing technologies. The synthesis of small-molecule fluorescent probes based on the pyridine core has been reported, indicating their utility in detecting biological analytes .
Polymer Science
Research into the polymerization of pyridine derivatives has revealed that this compound can serve as a precursor for creating novel polymeric materials with specific properties. These polymers can be tailored for applications in coatings, adhesives, and other materials requiring enhanced mechanical properties .
Agrochemicals
Insecticidal Activity
Recent studies have evaluated the insecticidal efficacy of pyridine derivatives against agricultural pests. The compound's structural features contribute to its effectiveness as an insecticide, providing a basis for developing new pest control agents that are both effective and environmentally friendly .
Synthesis and Characterization
The synthesis of this compound typically involves reactions such as cross-coupling methods (e.g., Suzuki or Sonogashira reactions). These methodologies allow for the efficient formation of the desired compound from readily available precursors. Characterization techniques like NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .
Eigenschaften
CAS-Nummer |
15260-65-8 |
|---|---|
Molekularformel |
C13H11N |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
2-(1-phenylethenyl)pyridine |
InChI |
InChI=1S/C13H11N/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14-13/h2-10H,1H2 |
InChI-Schlüssel |
WLFQFTSISRWCNV-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=N2 |
Kanonische SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=N2 |
Key on ui other cas no. |
15260-65-8 |
Synonyme |
2-(1-Phenylethenyl)pyridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















